N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine
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Overview
Description
N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid, and a 4-chlorophenyl group attached to the phenylalanine side chain. This compound is primarily used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine typically involves the protection of the amino group of 4-(4-chlorophenyl)-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-(4-chlorophenyl)-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), yielding the free amino group.
Substitution Reactions: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under basic conditions.
Major Products Formed
Scientific Research Applications
N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various peptide-based products and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides . The 4-chlorophenyl group can participate in various chemical reactions, providing versatility in the synthesis of different derivatives .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-chloro-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.
N-Fmoc-4-fluorophenylalanine: Contains a fluorine atom instead of chlorine.
N-Fmoc-4-iodophenylalanine: Contains an iodine atom instead of chlorine.
Uniqueness
N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine is unique due to the presence of the D-enantiomer of phenylalanine, which can provide different biological activities and properties compared to its L-enantiomer . The 4-chlorophenyl group also offers unique reactivity compared to other halogenated derivatives .
Properties
IUPAC Name |
(2R)-3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)/t28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQNMNJDBMSIFY-MUUNZHRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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